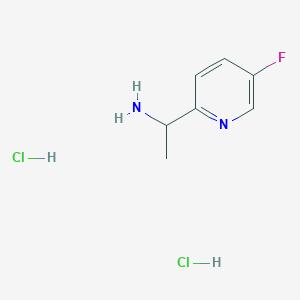

1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C7H11Cl2FN2. It is a fluorinated pyridine derivative and is often used in various scientific research applications due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the diazotization of substituted 2-aminopyridines with sodium nitrite (NaNO2) in hydrofluoric acid (HF) . The reaction conditions often require an inert atmosphere and room temperature storage to maintain the compound’s stability .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure high purity and yield .

化学反応の分析

Types of Reactions

1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: NaOH in aqueous solution or KOtBu in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated pyridine carboxylic acids, while reduction can produce fluorinated pyridine alcohols .

科学的研究の応用

1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the production of agrochemicals and specialty chemicals.

作用機序

The mechanism of action of 1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies . The exact pathways and targets can vary depending on the specific application and context of use .

類似化合物との比較

Similar Compounds

- 1-(5-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride

- 1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride

Uniqueness

1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where precise molecular interactions are required .

生物活性

1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride is a compound with significant biological activity, primarily recognized as a selective inhibitor of anaplastic lymphoma kinase (ALK). This kinase plays a crucial role in the pathogenesis of various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. The compound's unique structure, featuring a fluorinated pyridine ring, enhances its pharmacological properties, making it a valuable scaffold for drug development.

- Molecular Formula : C₇H₁₁Cl₂FN₂

- Molecular Weight : 213.08 g/mol

- Structure : The compound consists of a pyridine ring substituted with a fluorine atom at the 5-position, which contributes to its selectivity and potency against biological targets.

This compound functions by inhibiting ALK, which is involved in signaling pathways that promote cell proliferation and survival. By blocking this pathway, the compound can potentially halt the growth of cancer cells, providing a therapeutic avenue for treating ALK-positive cancers.

Biological Activity and Therapeutic Applications

The compound has been investigated for its potential applications in oncology due to its ability to penetrate the blood-brain barrier, suggesting efficacy against central nervous system tumors. Its favorable drug-drug interaction profile is indicated by its minimal inhibition of cytochrome P450 enzymes, which is crucial for reducing adverse effects when used in combination therapies.

Table 1: Comparison of Biological Activity with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride | Hydrochloride Salt | Enantiomeric form; potential differences in biological activity |

| (S)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride | Hydrochloride Salt | Another enantiomer; may exhibit different pharmacokinetics |

| 1-(4-Fluorophenyl)ethanamine dihydrochloride | Aromatic Amine | Different aromatic substitution; used in other therapeutic areas |

Case Studies and Research Findings

Research has highlighted the effectiveness of this compound in various experimental models:

- Cancer Cell Proliferation Inhibition : In vitro studies demonstrated that this compound effectively inhibited the proliferation of ALK-positive cancer cell lines. The IC50 values were significantly lower than those of non-selective inhibitors, indicating its potency.

- Blood-Brain Barrier Penetration : Studies assessing the pharmacokinetics revealed that this compound could cross the blood-brain barrier effectively, which is critical for treating brain tumors associated with ALK activity.

- Drug Interaction Profile : Interaction studies showed that this compound does not significantly inhibit major cytochrome P450 enzymes (CYPs), suggesting a favorable drug-drug interaction profile that minimizes potential side effects when combined with other therapies.

Table 2: Summary of In Vitro and In Vivo Efficacy

| Study Type | IC50 (nM) | Observations |

|---|---|---|

| In Vitro (HeLa Cells) | <50 | Significant reduction in cell viability |

| In Vivo (Mouse Model) | Not specified | Effective against tumor growth; favorable pharmacokinetics observed |

特性

IUPAC Name |

1-(5-fluoropyridin-2-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHHMRDWSZCHPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)F)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。